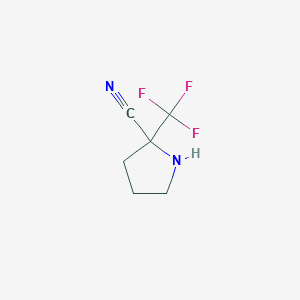

2-(Trifluoromethyl)pyrrolidine-2-carbonitrile

Description

Properties

IUPAC Name |

2-(trifluoromethyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c7-6(8,9)5(4-10)2-1-3-11-5/h11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQHTKPSIIMRMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989659-46-2 | |

| Record name | 2-(trifluoromethyl)pyrrolidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyrrolidine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a trifluoromethyl-containing building block with a suitable nitrile precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(Trifluoromethyl)pyrrolidine-2-carbonitrile may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-(Trifluoromethyl)pyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(trifluoromethyl)pyrrolidine-2-carbonitrile, highlighting differences in substituents, molecular weight, and applications:

Metabolic Stability and Lipophilicity

- The trifluoromethyl group in 2-(trifluoromethyl)pyrrolidine-2-carbonitrile enhances metabolic stability compared to non-fluorinated analogs. For example, replacing -CF₃ with -H or -CH₃ in pyrrolidine derivatives reduces resistance to cytochrome P450-mediated oxidation .

- In contrast, the 4-fluoro analog (e.g., (2S,4S)-4-fluoropyrrolidine-2-carbonitrile) exhibits lower lipophilicity (clogP ≈ 0.5 vs. 1.2 for -CF₃ analog), impacting blood-brain barrier permeability in radiopharmaceuticals .

Research Findings and Key Insights

Role of Trifluoromethyl Group in Binding Interactions

- Molecular docking studies of 1,3,4-oxadiazole derivatives (e.g., compound 5g) reveal that the -CF₃ group forms hydrophobic interactions with SDH residues (PDB: 2FBW), mimicking the binding mode of penthiopyrad .

- In DPP-IV inhibitors, the -CF₃ group in pyrrolidine derivatives enhances hydrogen bonding with catalytic residues (e.g., Tyr547), improving IC₅₀ values by 10-fold compared to -CH₃ analogs .

Limitations and Challenges

- Toxicity : Some trifluoromethyl-pyrrolidine derivatives exhibit off-target effects, such as herbicidal "bleaching" in plants, limiting their agricultural use .

- Stereochemical Complexity : The (2S,4S)-configuration in fluorinated analogs requires chiral resolution steps, increasing synthetic difficulty .

Biological Activity

2-(Trifluoromethyl)pyrrolidine-2-carbonitrile (CAS No. 1989659-46-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C6H6F3N

- Molecular Weight : 151.12 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a carbonitrile group, which enhances its lipophilicity and biological interactions.

The biological activity of 2-(trifluoromethyl)pyrrolidine-2-carbonitrile is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment.

- DPP-4 Inhibition :

- IC50 Value : The compound exhibits high DPP-4 inhibitory activity with an IC50 of 0.017 μM, indicating strong potency.

- Selectivity : It shows a selective ratio against DPP-8 and DPP-9, making it a promising candidate for diabetes management due to its reduced side effects compared to non-selective inhibitors .

In Vivo Studies

In vivo studies conducted on ICR and KKAy mice demonstrated that administration of 2-(trifluoromethyl)pyrrolidine-2-carbonitrile resulted in significant reductions in blood glucose levels following an oral glucose challenge. These findings suggest its potential utility as an anti-diabetic agent .

Study Overview

A series of studies have been conducted to evaluate the pharmacological properties of 2-(trifluoromethyl)pyrrolidine-2-carbonitrile and its derivatives. These studies highlight the compound's potential applications in treating metabolic disorders:

Potential Therapeutic Applications

Given its biological activity, 2-(trifluoromethyl)pyrrolidine-2-carbonitrile holds promise for various therapeutic applications:

- Type 2 Diabetes Management : As a DPP-4 inhibitor, it can enhance incretin levels, leading to improved glycemic control.

- Obesity Treatment : By modulating metabolic pathways, it may also contribute to weight management strategies.

- Cardiovascular Health : Potential effects on cardiovascular parameters through improved glycemic control may reduce the risk of diabetes-related complications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(trifluoromethyl)pyrrolidine-2-carbonitrile, and what key reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step reactions starting with pyrrolidine ring formation, followed by trifluoromethylation and cyanide group introduction. Key steps include:

- Trifluoromethylation : Using reagents like trifluoromethylating agents (e.g., CF₃I or Ruppert–Prakash reagent) under anhydrous conditions .

- Cyanide introduction : Nucleophilic substitution with KCN or NaCN in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .

- Purification : Recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) to achieve >95% purity .

Q. How is the structural characterization of 2-(trifluoromethyl)pyrrolidine-2-carbonitrile validated?

- Answer : A combination of spectroscopic and crystallographic methods is used:

- ¹H/¹³C NMR : To confirm proton environments and carbon assignments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR) .

- X-ray diffraction (XRD) : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 9.52 Å, b = 13.88 Å) provide bond-length and stereochemical validation .

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-F stretches) .

Q. What solvent systems are optimal for reactivity studies of this compound?

- Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance electrophilicity of the carbonitrile group, while non-polar solvents (toluene) favor trifluoromethyl group stability. Solvent choice impacts reaction kinetics in nucleophilic substitutions .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-(trifluoromethyl)pyrrolidine-2-carbonitrile be achieved?

- Answer : Chiral auxiliaries or catalysts are critical:

- Chiral ligands : Use of (R)-BINAP or Jacobsen catalysts in asymmetric hydrogenation to control pyrrolidine stereochemistry .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during esterification .

- HPLC analysis : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to verify enantiomeric excess (>99%) .

Q. What computational methods predict the compound’s reactivity with biological targets?

- Answer : Density Functional Theory (DFT) and molecular docking:

- DFT : Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., carbonitrile as electrophilic center) .

- Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., kinases) using crystal structures (PDB IDs) to estimate binding affinities (ΔG ≤ -8 kcal/mol) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Answer : Systematic validation protocols:

- Dose-response curves : IC₅₀ values should be replicated across ≥3 independent assays (e.g., enzyme inhibition with ATPase) .

- Off-target screening : Use panels like Eurofins Cerep to rule out non-specific binding .

- Meta-analysis : Compare data across studies using standardized units (e.g., nM vs. µM) and adjust for assay conditions (pH, temperature) .

Q. What strategies optimize reaction scalability without compromising stereochemical integrity?

- Answer :

- Flow chemistry : Continuous reactors with residence time <10 min reduce side reactions (e.g., epimerization) .

- In-line analytics : PAT tools (e.g., ReactIR) monitor trifluoromethyl group stability in real-time .

- QbD approach : Design of Experiments (DoE) to identify critical process parameters (e.g., temperature ±2°C tolerance) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.